4-Methoxy(toluene-d7)

Vue d'ensemble

Description

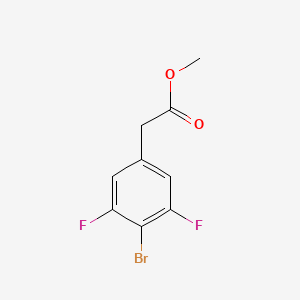

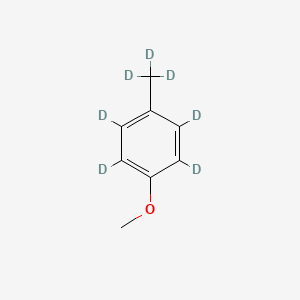

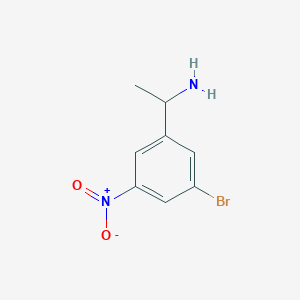

4-Methoxy(toluene-d7), also known as p-(D7-tolyl) methoxybenzene, is a deuterated variant of methoxy-toluene. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .

Synthesis Analysis

A method for synthesizing 4-methoxy methyl acetoacetate, which could be related to the synthesis of 4-Methoxy(toluene-d7), involves the reaction of methyl methoxyacetate and methyl acetate in the presence of an alkali by heating . The raw materials used in this method are supplied in large quantities in the market, ensuring the raw material supply .Molecular Structure Analysis

The molecular formula of 4-Methoxy(toluene-d7) is C8H3D7O . It consists of a disubstituted benzene ring with a methoxy group and one methyl group .Physical And Chemical Properties Analysis

4-Methoxy(toluene-d7) has a molecular weight of 129.21 g/mol. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .Applications De Recherche Scientifique

Synthesis of (Meth)Acrylates

4-Methoxy(toluene-d7) can be used in the synthesis of (meth)acrylates . The process involves the functionalization of a non-functional polymer by chemical modification or binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods . This method has been successfully applied to obtain vinyl polymers .

Preparation of Functional Polymers

Functional polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications, can be prepared using 4-Methoxy(toluene-d7) . The functional (meth)acrylates referred here supply “functional esters” ruins as a general reactive group precursor .

Synthesis of Reactive Polymers

4-Methoxy(toluene-d7) can be used in the synthesis of reactive polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .

Production of Commercial Monomers

4-Methoxy(toluene-d7) can be used in the production of commercial monomers . Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .

Chemical Modification of Polymers

4-Methoxy(toluene-d7) can be used in the chemical modification of polymers . The application of chemical modification to the polymers is used to prepare polymers which cannot be prepared by direct polymerization of the monomer .

Nuclear and Side-Chain Bromination

4-Methoxy(toluene-d7) can be used in nuclear and side-chain bromination . This process can be carried out using an electrochemical method .

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLICZRVGGXEOD-HRDWIZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy(toluene-d7) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)

![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)